molecular formula C15H14O3 B14463600 1-(3-Benzyl-2,4-dihydroxyphenyl)ethan-1-one CAS No. 67088-16-8

1-(3-Benzyl-2,4-dihydroxyphenyl)ethan-1-one

Cat. No.: B14463600
CAS No.: 67088-16-8
M. Wt: 242.27 g/mol
InChI Key: WVGRASFFKYSVNW-UHFFFAOYSA-N
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Description

1-(3-Benzyl-2,4-dihydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C15H14O3 It is a derivative of acetophenone, characterized by the presence of benzyl and dihydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Benzyl-2,4-dihydroxyphenyl)ethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzyl chloride reacts with 2,4-dihydroxyacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Benzyl-2,4-dihydroxyphenyl)ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-Benzyl-2,4-dihydroxyphenyl)ethan-1-one has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research explores its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Benzyl-2,4-dihydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with enzymes and receptors, modulating various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxyacetophenone: Shares the dihydroxyphenyl group but lacks the benzyl group.

    3,4-Dihydroxybenzylacetone: Similar structure with hydroxyl groups in different positions.

    4-Acetylresorcinol: Another derivative of acetophenone with different substitution patterns.

Uniqueness

1-(3-Benzyl-2,4-dihydroxyphenyl)ethan-1-one is unique due to the presence of both benzyl and dihydroxyphenyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

67088-16-8

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

1-(3-benzyl-2,4-dihydroxyphenyl)ethanone

InChI

InChI=1S/C15H14O3/c1-10(16)12-7-8-14(17)13(15(12)18)9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3

InChI Key

WVGRASFFKYSVNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)CC2=CC=CC=C2)O

Origin of Product

United States

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